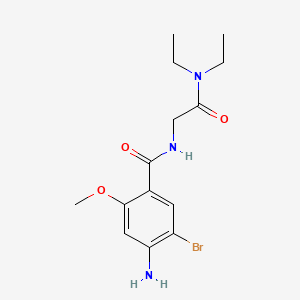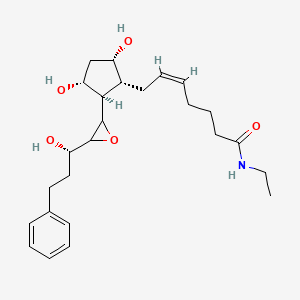
Bimatoprost 13,14-Epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bimatoprost 13,14-Epoxide is a chemical compound with the molecular formula C25H37NO5 and a molecular weight of 431.56 g/mol . It is a derivative of Bimatoprost, a prostaglandin analog used primarily in ophthalmology for the treatment of glaucoma and ocular hypertension . This compound is often used in analytical method development and validation, as well as in quality control applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bimatoprost 13,14-Epoxide involves the epoxidation of Bimatoprost. The reaction typically employs an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxide group at the 13,14-position of the Bimatoprost molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced through custom synthesis by pharmaceutical companies specializing in prostaglandin analogs .
化学反応の分析
Types of Reactions
Bimatoprost 13,14-Epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The epoxide ring can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the initial epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Diols: Formed through oxidation of the epoxide group.
Alcohols: Formed through reduction of the epoxide ring.
Substituted Products: Formed through nucleophilic substitution reactions.
科学的研究の応用
Bimatoprost 13,14-Epoxide has a wide range of applications in scientific research:
Chemistry: Used in the development and validation of analytical methods.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the quality control of Bimatoprost formulations.
Industry: Used in the production and quality control of pharmaceutical products containing Bimatoprost.
作用機序
The mechanism of action of Bimatoprost 13,14-Epoxide is similar to that of Bimatoprost. It acts on prostaglandin receptors, particularly the prostamide receptors, to exert its effects. The compound enhances the outflow of aqueous humor in the eye, thereby reducing intraocular pressure. This action is primarily mediated through the activation of prostaglandin receptors in the trabecular meshwork and uveoscleral pathways .
類似化合物との比較
Similar Compounds
Bimatoprost: The parent compound, used primarily for glaucoma and ocular hypertension.
Latanoprost: Another prostaglandin analog used for similar indications.
Travoprost: A prostaglandin analog with similar therapeutic applications.
Unoprostone: A prostaglandin analog used in the treatment of glaucoma.
Uniqueness
Bimatoprost 13,14-Epoxide is unique due to the presence of the epoxide group at the 13,14-position, which imparts distinct chemical properties and reactivity compared to its parent compound and other prostaglandin analogs. This uniqueness makes it valuable in analytical method development and quality control applications .
特性
分子式 |
C25H37NO5 |
|---|---|
分子量 |
431.6 g/mol |
IUPAC名 |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[3-[(1S)-1-hydroxy-3-phenylpropyl]oxiran-2-yl]cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C25H37NO5/c1-2-26-22(30)13-9-4-3-8-12-18-20(28)16-21(29)23(18)25-24(31-25)19(27)15-14-17-10-6-5-7-11-17/h3,5-8,10-11,18-21,23-25,27-29H,2,4,9,12-16H2,1H3,(H,26,30)/b8-3-/t18-,19-,20-,21+,23+,24?,25?/m0/s1 |
InChIキー |
AUZRKBBJJLRSGR-LWHIELNVSA-N |
異性体SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1C2C(O2)[C@H](CCC3=CC=CC=C3)O)O)O |
正規SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C2C(O2)C(CCC3=CC=CC=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


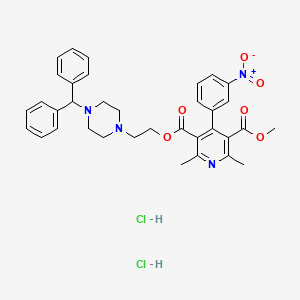
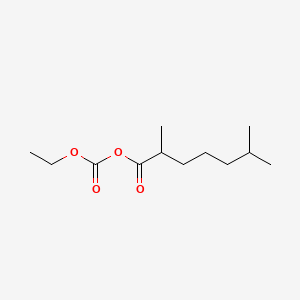
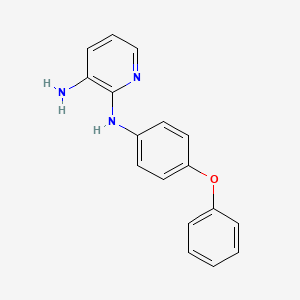

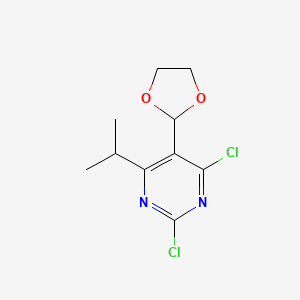
![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
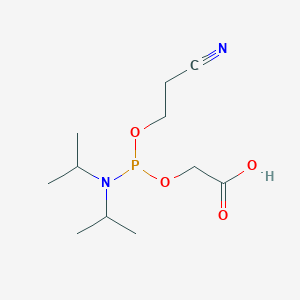
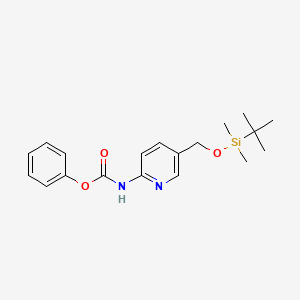
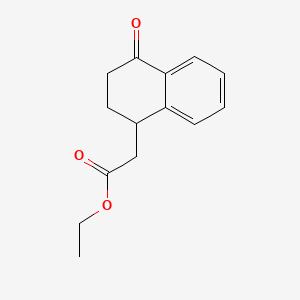
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
